molecular formula C7H13NO B12275337 6-Oxa-8-azabicyclo[3.2.2]nonane

6-Oxa-8-azabicyclo[3.2.2]nonane

Cat. No.: B12275337
M. Wt: 127.18 g/mol
InChI Key: ZOOFGOIZHNLOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-8-azabicyclo[3.2.2]nonane is a bicyclic organic compound featuring a seven-membered ring system with one oxygen atom (at position 6) and one nitrogen atom (at position 8). Its bicyclo[3.2.2] framework imparts significant rigidity, making it a valuable scaffold in medicinal chemistry for designing conformationally constrained ligands . This compound is structurally distinct from other diazabicyclo derivatives due to the presence of an oxygen atom, which influences its electronic properties, hydrogen-bonding capacity, and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-8-azabicyclo[3.2.2]nonane typically involves the use of cyclic starting materials and specific reaction conditions to achieve the desired bicyclic structure. One common method involves the use of diazo imine-derived cyclic azomethine ylides in a 1,3-dipolar cycloaddition reaction with acryloylpyrazolidinone, catalyzed by a rhodium(II) complex and a chiral Lewis acid . This method provides high diastereo- and enantioselectivity, making it a preferred route for obtaining optically active compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems for reagent addition and reaction monitoring can further streamline the production process.

Chemical Reactions Analysis

Beckmann Rearrangement and Schmidt Reaction

A common pathway involves converting bicyclo[2.2.2]octan-2-ones into lactams via Beckmann rearrangement or Schmidt reactions . Subsequent reduction of these lactams yields azabicyclo-nonanes. For example:

  • Beckmann rearrangement of oximes derived from bicyclooctanones produces lactams.

  • Schmidt reaction with hydrazoic acid (HN3) followed by reduction generates azabicyclo derivatives .

Cyanation and Dehydration

Patent WO1999029690A1 describes a two-step process:

  • Cyanation : Reaction of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide (NaCN) in HCl, yielding 3-cyano derivatives .

  • Dehydration : Treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) removes hydroxyl groups to form ene derivatives .

Reaction StepReagentsProducts
CyanationNaCN, HCl3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane
DehydrationSOCl₂/POCl₃3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene

Lithium Aluminium Hydride (LAH) Reduction

Reduction of hydroxyimino derivatives with LAH in diethyl ether or di-isopropyl ether yields azabicyclo derivatives:

  • 6-hydroxyimino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octaneN-nitroso-5,7,7-trimethyl-6-oxa-3-azabicyclo[3.2.2]nonane .

  • Further reduction with copper(I) chloride in HCl affords 5,7,7-trimethyl-6-oxa-3-azabicyclo[3.2.2]nonane .

Sodium Bis-(2-methoxyethoxy)aluminium Hydride (DIBALH)

DIBALH in benzene reduces hydroxyimino precursors to azabicyclo derivatives like 5,7,7-trimethyl-6-oxa-3-azatricyclo[3.2.2.0²,⁴]nonane .

Catalytic Hydrogenation

Catalytic hydrogenation of hydroxyimino derivatives produces mixtures of cis- and trans-6-amino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane .

Nitrosation

Nitrosation of azabicyclo-nonanes introduces nitroso groups, altering conformational preferences. For example:

  • 5,7,7-trimethyl-6-oxa-3-azabicyclo[3.2.2]nonaneN-nitroso derivative with allylic A-strain .

Hydrogen Bonding and Conformational Analysis

Protonated 3-aza derivatives exhibit dihydrogen bonding with covalent character due to proximity of -CH and -HN⁺ hydrogens .

Structural Considerations

The bicyclo[3.2.2]nonane framework exhibits conformational flexibility, influenced by substituents:

  • Atropisomerism : Substituted derivatives (e.g., 9,9-diarylbicyclo[3.3.1]nonanes) may form separable atropisomers due to orthogonal aryl group orientations .

  • Conformational Equilibria : N-nitrosation alters lone-pair repulsion, favoring specific conformers .

Scientific Research Applications

Structural Characteristics

6-Oxa-8-azabicyclo[3.2.2]nonane features a bicyclic structure that includes an oxygen atom and a nitrogen atom within its rings. This configuration allows it to interact with various biological targets, making it a subject of interest in the design of novel therapeutics.

Receptor Modulation

Research indicates that compounds with similar bicyclic structures can serve as ligands for various receptors, including sigma receptors, which are implicated in pain modulation and neurodegenerative diseases. For instance, sigma receptor ligands have shown promise as potential treatments for conditions such as neuropathic pain and cancer .

Table 1: Sigma Receptor Ligands Derived from Bicyclic Structures

Compound NameSigma Receptor AffinityBiological Activity
This compoundTBDTBD
MR309HighPain management
CM398ModerateAntinociceptive effects

Neuropharmacological Effects

The structural similarity of this compound to known psychoactive compounds suggests potential applications in treating psychiatric disorders or neurodegenerative conditions. Compounds in this class may exhibit properties that modulate neurotransmitter systems, potentially leading to therapeutic effects in disorders such as schizophrenia or depression .

Synthetic Methodology

The synthesis of this compound can be achieved through various organic transformations that emphasize the importance of stereochemistry and functional group manipulation.

Synthetic Routes

Recent advancements in synthetic methodologies have highlighted the enantioselective construction of bicyclic scaffolds, which can be utilized to create derivatives of this compound with tailored biological activities .

Table 2: Synthetic Approaches for Bicyclic Compounds

Synthesis MethodDescriptionReferences
Cyclization of AminesFormation via nucleophilic attack
Ring Expansion TechniquesExpanding smaller rings to form larger bicyclic structures
Functionalization StrategiesModifying existing compounds to enhance activity

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related bicyclic compounds, providing insights into their mechanisms of action and therapeutic efficacy.

Case Study: Sigma Receptor Antagonists

A series of studies have demonstrated that derivatives of azabicyclo compounds can act as selective sigma receptor antagonists, showcasing their potential in treating pain and neurodegenerative diseases . For example, the compound MR309 has entered clinical trials for its efficacy in managing oxaliplatin-induced neuropathic pain, illustrating the translational potential of these compounds from bench to bedside.

Case Study: Neuroprotective Effects

Research has indicated that certain bicyclic analogs exhibit neuroprotective properties by modulating neurotransmitter systems involved in neuroinflammation and apoptosis . This suggests that this compound could be explored further for its neuroprotective applications.

Mechanism of Action

The mechanism of action of 6-Oxa-8-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity may be attributed to its ability to interfere with the metabolic processes of protozoa, leading to their death . The exact molecular targets and pathways involved can vary depending on the specific application and the compound’s structure.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 6-Oxa-8-azabicyclo[3.2.2]nonane, highlighting differences in heteroatom composition, ring size, and biological relevance:

Compound Name Molecular Formula Heteroatoms (Positions) Key Features
This compound C₇H₁₃NO O (6), N (8) Enhanced rigidity; potential for hydrogen bonding due to oxygen atom .
1,4-Diazabicyclo[3.2.2]nonane C₇H₁₄N₂ N (1,4) Used in nicotinic acetylcholine receptor agonists; no oxygen atom .
6,8-Diazabicyclo[3.2.2]nonane C₇H₁₄N₂ N (6,8) High sigma receptor affinity (σ₁ Kᵢ = 91–154 nM); cytotoxic .
2-Azabicyclo[3.2.2]nonane C₈H₁₅N N (2) Synthesized via Stevens rearrangement; used in alkaloid synthesis .
3,8-Diazabicyclo[3.2.1]octane C₆H₁₂N₂ N (3,8) Precursor for CNS-targeting molecules; smaller ring system .

Pharmacological Profiles

Sigma Receptor Affinity and Cytotoxicity

  • 6,8-Diazabicyclo[3.2.2]nonane Derivatives: 11a and ent-11a: σ₁ receptor Kᵢ = 91–154 nM; cytotoxic against A-427 lung cancer cells (IC₅₀ = 0.92 μM), surpassing cisplatin . 17b: σ₂ receptor Kᵢ = 159 nM, indicating dual receptor engagement .
  • 1,4-Diazabicyclo[3.2.2]nonane: Central to α7-nAChR agonists for CNS disorders, with derivatives like TC1698 showing high receptor selectivity .

Nicotinic Receptor Modulation

  • 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane (TC1698): Binds to α4β2* nicotinic receptors, demonstrating structural sensitivity in receptor subtype selectivity .

Structural Rigidity and Bioactivity

The oxygen atom in this compound introduces polarity and rigidity compared to nitrogen-only analogs like 1,4-diazabicyclo[3.2.2]nonane. This rigidity is critical for:

  • Conformational Restriction : Stabilizing bioactive conformations in receptor-binding pockets .
  • Metabolic Stability : Reduced susceptibility to enzymatic degradation compared to flexible linear analogs .

Biological Activity

6-Oxa-8-azabicyclo[3.2.2]nonane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

Molecular Formula: C₇H₁₃NO
Molecular Weight: 127.18 g/mol
IUPAC Name: this compound
InChI Key: ZOOFGOIZHNLOSH-UHFFFAOYSA-N

The compound features a bicyclic framework that includes both nitrogen and oxygen heteroatoms, which significantly influence its chemical reactivity and biological properties. The presence of these heteroatoms allows for diverse interactions with biological targets, making it a subject of interest in pharmacological studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antiprotozoal Activity

One of the notable biological activities of this compound is its antiprotozoal properties . Studies suggest that it interferes with the metabolic processes of protozoa, leading to their death. This mechanism could be attributed to its ability to disrupt essential biochemical pathways within the protozoan cells.

The mechanism of action involves interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind effectively to these targets, potentially inhibiting critical enzymes or receptors necessary for protozoan survival.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
3-Azabicyclo[3.2.2]nonaneBicyclic amineLacks oxygen; different biological activity
9-Oxa-bicyclo[3.3.1]nonaneBicyclic etherMore pronounced influence from oxygen
7-Azabicyclo[4.3.1]decaneBicyclic amineLarger ring size; distinct reactivity

The comparison highlights the unique characteristics of this compound that may contribute to its specific biological activities.

Research Findings and Case Studies

Several studies have explored the biological activity profiles of compounds related to this compound:

  • Computer-Aided Estimation : A study utilized in silico methods to estimate the biological activity profiles of various compounds, including those similar to this compound, demonstrating significant interactions with multiple pharmacological targets .
  • Toxicity and Metabolism : Research on related compounds has shown that their metabolites often exhibit enhanced biological activities compared to their parent structures, suggesting that metabolic transformations play a crucial role in determining overall efficacy and safety profiles .
  • Synthetic Pathways : The synthesis of this compound typically involves complex organic reactions, including 1,3-dipolar cycloadditions using cyclic azomethine ylides, which can be optimized for yield and purity in industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-oxa-8-azabicyclo[3.2.2]nonane, and how can reaction conditions influence product distribution?

Methodological Answer: The compound is synthesized via cyclization reactions, often involving palladium- or nickel-catalyzed systems. For example, Reissig’s Pd-catalyzed conditions for aryl halide addition to ketones/ketals yield this compound as a major product. However, competing pathways (e.g., ketal vs. ketone addition) may lead to side products. Key variables include:

  • Catalyst selection : Pd(OAc)₂ promotes cyclization efficiency, while Ni catalysts show limited success .
  • Substrate design : Brominated precursors (e.g., aryl bromides) improve regioselectivity .
  • Temperature : Elevated temperatures (110–120°C) favor cyclization over decomposition .

Q. How is structural confirmation of this compound achieved in novel derivatives?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

  • NMR : 1^1H and 13^{13}C NMR identify bridgehead protons (δ 3.1–3.5 ppm) and bicyclic carbon signatures .
  • X-ray crystallography : Resolves stereochemical ambiguity in derivatives (e.g., 6,8-diazabicyclo analogs) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 154 for C₈H₁₅N derivatives) confirm molecular weight .

Advanced Research Questions

Q. How do structural modifications of this compound influence sigma receptor binding and cytotoxicity?

Methodological Answer: Derivatization strategies focus on aromatic substitution and stereochemistry:

  • Aromatic residues : Introducing 4-methoxybenzyl or 2,4-dimethoxybenzyl groups enhances σ₁ receptor affinity (Kᵢ = 91–154 nM). Substituent position (para vs. ortho) dictates selectivity for σ₁ vs. σ₂ receptors .
  • Stereochemistry : Enantiopure derivatives (e.g., (1S,5S)-configured analogs) show superior cytotoxicity (IC₅₀ = 0.92 µM in A-427 lung cancer cells) compared to racemic mixtures .
  • Assay design : Competitive binding assays using 3^3H-DTG (σ receptors) and MTT-based viability screens validate dual pharmacological activity .

Q. What mechanistic insights explain the neuroprotective effects of this compound derivatives via α7 nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer: Key findings from in vitro and in vivo models:

  • Agonist activity : Derivatives like TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) activate α7 nAChRs, reducing neuroinflammation and oxidative stress. EC₅₀ values are determined via patch-clamp electrophysiology in transfected HEK-293 cells .
  • Downstream signaling : TC-1698 inhibits angiotensin II-induced tyrosine phosphatase activation, preserving neuronal survival pathways. Western blotting for phosphorylated ERK1/2 and CREB validates this mechanism .

Q. How can computational methods resolve contradictions in synthetic pathways for bicyclic byproducts?

Methodological Answer: Density functional theory (DFT) and molecular docking clarify competing reaction pathways:

  • Transition-state analysis : DFT calculations (B3LYP/6-31G*) identify lower-energy pathways for ketal vs. ketone addition, explaining azabicyclo[3.2.2]nonane as a major product .
  • Docking studies : Predict interactions between intermediates and catalytic sites (e.g., Pd coordination geometry) to optimize reaction conditions .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

6-oxa-8-azabicyclo[3.2.2]nonane

InChI

InChI=1S/C7H13NO/c1-2-6-5-9-7(3-1)4-8-6/h6-8H,1-5H2

InChI Key

ZOOFGOIZHNLOSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC(C1)CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.